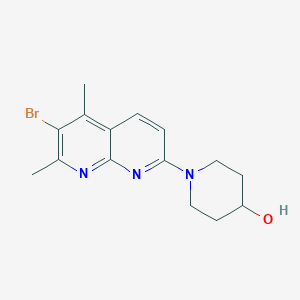

![molecular formula C18H24N6 B6444243 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-90-0](/img/structure/B6444243.png)

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrrolidine and piperazine moieties

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell processes such as cell division, growth, and death .

Mode of Action

The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with its target results in the inhibition of the activity of tyrosine kinases .

Biochemical Pathways

The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that regulate cell processes, leading to effects such as the inhibition of cell division and growth .

Result of Action

The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This can lead to the disruption of cell processes regulated by these enzymes, including cell division and growth . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as leukemia .

Biochemical Analysis

Biochemical Properties

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as acetylcholinesterase and tyrosine kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the nicotinamide binding site of tankyrase enzymes, which are involved in various cellular processes . This binding inhibits the activity of tankyrase, leading to alterations in cellular functions such as mitosis and the Wnt/β-catenin signaling pathway. Additionally, the compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular pathways without significant toxicity. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active metabolites that contribute to its overall biochemical effects. Additionally, the compound can influence metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within these tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize within specific cellular compartments, such as the nucleus and cytoplasm. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diamine and a diketone.

Substitution with Pyrrolidine: The pyrimidine core is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group.

Introduction of Piperazine Moiety: The final step involves the reaction of the intermediate with 4-(pyridin-4-yl)methylpiperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

- 2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

- 2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

- 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(morpholin-1-yl)pyrimidine

Uniqueness

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name |

2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAIUFHQNQXXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6444171.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444176.png)

![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)

![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444186.png)

![2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444192.png)

![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)

![2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444204.png)

![3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444209.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)

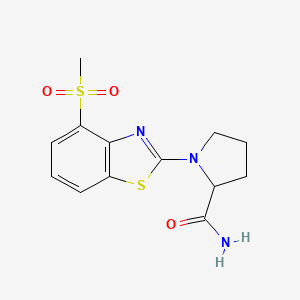

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)